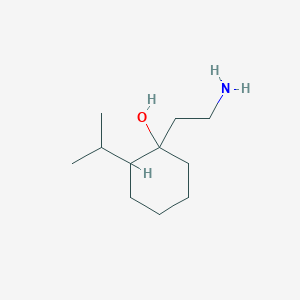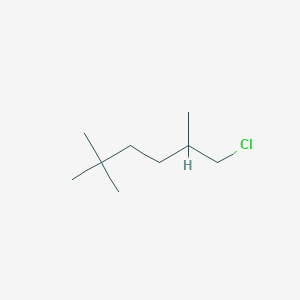
1-Chloro-2,5,5-trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,5,5-trimethylhexane is an organic compound with the molecular formula C9H19Cl It is a chloroalkane, which means it contains a chlorine atom attached to an alkane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5,5-trimethylhexane can be synthesized through the free-radical chlorination of 2,5,5-trimethylhexane. This process involves the substitution of a hydrogen atom with a chlorine atom in the presence of ultraviolet light or heat to initiate the reaction . The reaction proceeds through three stages: initiation, propagation, and termination.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,5,5-trimethylhexane primarily undergoes substitution reactions . In these reactions, the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or cyanide ions (CN⁻) under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or nitriles.
Elimination Products: The major product is typically an alkene formed by the removal of a hydrogen atom and the chlorine atom.
Scientific Research Applications
1-Chloro-2,5,5-trimethylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action for 1-Chloro-2,5,5-trimethylhexane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, which facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
- 1-Chloro-2,2,5-trimethylhexane
- 1-Chloro-3,5,5-trimethylhexane
Comparison: 1-Chloro-2,5,5-trimethylhexane is unique due to the position of the chlorine atom and the presence of three methyl groups on the hexane chain. This structure influences its reactivity and the types of reactions it undergoes compared to other chloroalkanes .
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-2,5,5-trimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-8(7-10)5-6-9(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
WWMCICWMYQPSJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



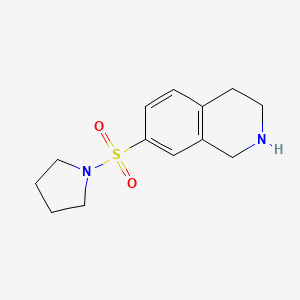
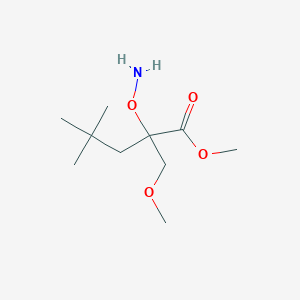
![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
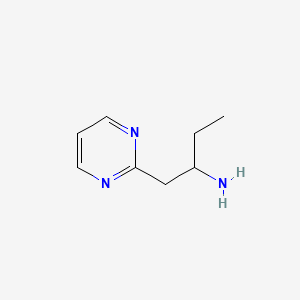
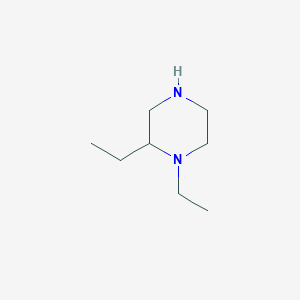
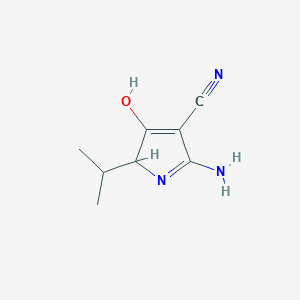
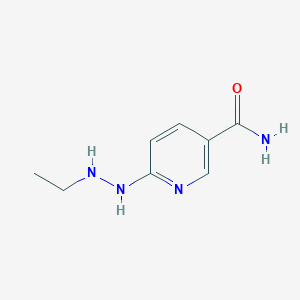

![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)
![4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13207712.png)
![{8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13207714.png)
![5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13207719.png)
